6-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL
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Overview
Description
6-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with an ethyl group, a methylsulfanylphenyl group, and an oxadiazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL involves multiple steps, typically starting with the preparation of the pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
6-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can convert the oxadiazole moiety to its corresponding amine derivative. Substitution reactions can introduce different functional groups onto the pyrimidine ring, potentially altering the compound’s properties and reactivity .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique structure and properties. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties .
In industry, the compound could be utilized in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects .
Molecular docking studies and biochemical assays can help elucidate the precise molecular targets and pathways involved in the compound’s mechanism of action. This information is crucial for understanding its potential therapeutic applications and optimizing its efficacy .
Comparison with Similar Compounds
When compared to similar compounds, 6-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL stands out due to its unique combination of functional groups. Similar compounds might include other pyrimidine derivatives with different substituents, such as 6-methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate or 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol .
These compounds may share some chemical and biological properties but differ in their specific activities and applications.
Properties
IUPAC Name |
4-ethyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-3-11-8-13(21)18-16(17-11)24-9-14-19-15(20-22-14)10-4-6-12(23-2)7-5-10/h4-8H,3,9H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJRXMPTJMKGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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